molecular formula C9H9NOS B3124562 4-(Phenylsulfanyl)azetidin-2-one CAS No. 31898-69-8

4-(Phenylsulfanyl)azetidin-2-one

Cat. No.: B3124562
CAS No.: 31898-69-8
M. Wt: 179.24 g/mol
InChI Key: IQVDSMUMVVBIQZ-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The phenylsulfanyl group attached to the azetidinone ring enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)azetidin-2-one typically involves the reaction of 4-acetoxy-2-azetidinone with thiophenol. This reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of diethyl chlorophosphate as a reagent in a one-pot sequence synthesis . The reaction conditions include stirring the mixture at room temperature for 24 hours in the presence of anhydrous sodium sulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid-phase synthesis techniques and polymer-supported synthesis of β-lactams has been explored for efficient production . These methods allow for the preparation of β-lactam rings with various functional groups, including the phenylsulfanyl group, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the parent azetidinone.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent azetidinone.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

4-(Phenylsulfanyl)azetidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The β-lactam ring is known to inhibit the activity of certain enzymes, such as penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation and ultimately the death of the bacterial cell. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: The parent compound without the phenylsulfanyl group.

    4-(Phenylsulfanyl)azetidin-3-one: A similar compound with the carbonyl group at a different position.

    4-(Phenylsulfanyl)azetidin-4-one: Another isomer with the carbonyl group at the fourth position.

Uniqueness

4-(Phenylsulfanyl)azetidin-2-one is unique due to the presence of the phenylsulfanyl group at the second position of the azetidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The phenylsulfanyl group enhances the compound’s stability and reactivity, allowing for diverse chemical transformations and potential therapeutic uses .

Properties

IUPAC Name

4-phenylsulfanylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVDSMUMVVBIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901179
Record name NoName_257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31898-69-8
Record name 4-Phenylthio-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31898-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidinone, 4-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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